Methylene Blue cation
Overview
Description
Methylthioninium chloride, commonly referred to as methylene blue, is a salt used both as a dye and as a medication. Its chemical structure consists of a phenothiazine cation. As a medication, it plays a crucial role in treating methemoglobinemia by chemically reducing the ferric iron (Fe³⁺) in hemoglobin to ferrous iron (Fe²⁺) . Methemoglobinemia occurs when methemoglobin levels are elevated, leading to impaired oxygen transport in the blood. Methylene blue helps restore normal hemoglobin function by reducing methemoglobin back to hemoglobin.
Preparation Methods
Synthetic Routes:
- Methylene blue can be synthesized through various routes, including the reaction of dimethylaminobenzaldehyde with thionyl chloride, followed by cyclization .
- Another method involves the reaction of N,N-dimethylaniline with sulfur and iron(III) chloride .
Industrial Production:
- Industrial production methods typically involve large-scale synthesis using the above routes.
- The compound is then purified and formulated for medical use.
Chemical Reactions Analysis
Methylene blue undergoes several chemical reactions:
Redox Reactions: It acts as an electron acceptor, participating in redox reactions. For example, it reduces methemoglobin to hemoglobin.
Oxidation Reactions: At high doses, methylene blue can induce methemoglobinemia itself, reversing its usual role .
Substitution Reactions: While not a direct participant, methylene blue’s reduction of methemoglobin involves substitution of the ferric iron with ferrous iron.
Common reagents and conditions vary depending on the specific reaction, but the compound’s versatility makes it valuable in various contexts.
Scientific Research Applications
Methylene blue finds applications beyond methemoglobinemia treatment:
Histology and Staining: It is used in laboratories for staining biological tissues, aiding in microscopy and diagnosis.
Colonoscopy: Methylthioninium chloride (marketed as Lumeblue) is employed as a dye during colonoscopy to enhance lesion detection .
Antimicrobial Properties: Research explores its potential antimicrobial effects, especially against multidrug-resistant bacteria.
Neuroprotection: Studies suggest methylene blue may protect neurons and mitigate neurodegenerative diseases.
Mechanism of Action
- Methylene blue’s primary mechanism involves reducing methemoglobin to hemoglobin, restoring oxygen-carrying capacity.
- It also interacts with mitochondrial electron transport, potentially influencing cellular energy production and oxidative stress.
Comparison with Similar Compounds
- Methylene blue stands out due to its dual role as a dye and a medication.
- Similar compounds include other phenothiazines and dyes like toluidine blue.
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTBFTRPCNLSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3S+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047009 | |
Record name | Methylene blue cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-82-4 | |
Record name | Methylene Blue cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylthioninium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylene blue cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLENE BLUE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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